molecular formula C17H20ClFN4O3S B4747652 N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

Cat. No.: B4747652
M. Wt: 414.9 g/mol
InChI Key: IOGRQSGCQALLBN-UHFFFAOYSA-N
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Description

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structural features, including a pyrazole ring, a piperidine ring, and functional groups such as chloro, fluoro, and methylsulfonyl

Preparation Methods

The synthesis of N3-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE typically involves multiple steps, including the formation of the pyrazole and piperidine rings, followed by the introduction of the functional groups. Common synthetic routes may involve:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Formation of the Piperidine Ring: This can be synthesized via cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of Functional Groups: The chloro, fluoro, and methylsulfonyl groups can be introduced through various substitution reactions using reagents like thionyl chloride, fluorobenzyl bromide, and methylsulfonyl chloride, respectively.

Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity, as well as the use of catalysts and advanced reaction conditions to streamline the process.

Chemical Reactions Analysis

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Scientific Research Applications

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or pathways.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N3-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological process.

Comparison with Similar Compounds

N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE can be compared with other similar compounds, such as:

    This compound: This compound shares similar structural features but may differ in the position or type of functional groups.

    This compound: Another similar compound with variations in the pyrazole or piperidine rings, leading to differences in reactivity and applications.

The uniqueness of N3-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-[4-chloro-1-[(4-fluorophenyl)methyl]pyrazol-3-yl]-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClFN4O3S/c1-27(25,26)23-8-2-3-13(10-23)17(24)20-16-15(18)11-22(21-16)9-12-4-6-14(19)7-5-12/h4-7,11,13H,2-3,8-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOGRQSGCQALLBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=NN(C=C2Cl)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClFN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 2
Reactant of Route 2
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 3
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N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 4
Reactant of Route 4
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
N~3~-[4-CHLORO-1-(4-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-1-(METHYLSULFONYL)-3-PIPERIDINECARBOXAMIDE

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